6-(Methoxymethoxy)naphthalene-2-boronic acid
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Overview
Description
6-(Methoxymethoxy)naphthalene-2-boronic acid is an organic compound with the molecular formula C11H11BO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Mechanism of Action
Biochemical Pathways
It’s known that boronic acids can participate in suzuki-miyaura coupling, enantioselective α-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethoxy)naphthalene-2-boronic acid typically involves the reaction of 6-bromo-2-naphthol with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
6-(Methoxymethoxy)naphthalene-2-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can be substituted with various functional groups through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
6-(Methoxymethoxy)naphthalene-2-boronic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-naphthaleneboronic acid
- 6-Methoxy-2-naphthylboronic acid
- 6-Methoxynaphthalene-2-boronic acid
Uniqueness
6-(Methoxymethoxy)naphthalene-2-boronic acid is unique due to its methoxymethoxy functional group, which provides additional reactivity and versatility in organic synthesis. This compound’s ability to participate in various chemical reactions, particularly Suzuki-Miyaura coupling, makes it a valuable tool in the synthesis of complex organic molecules .
Properties
IUPAC Name |
[6-(methoxymethoxy)naphthalen-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO4/c1-16-8-17-12-5-3-9-6-11(13(14)15)4-2-10(9)7-12/h2-7,14-15H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIHUINMAWPVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OCOC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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